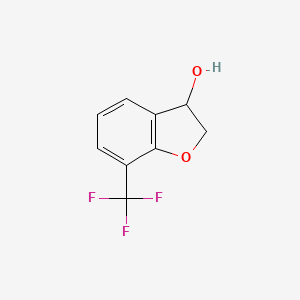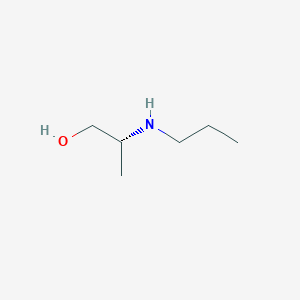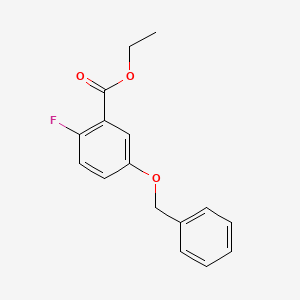![molecular formula C13H20FNO4Si B13896426 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane is an organosilicon compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Etherification: Formation of the ether linkage.
Silylation: Introduction of the trimethylsilyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Hydrolysis: The silyl ether can be hydrolyzed to form the corresponding alcohol.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles such as amines or thiols for substitution, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique functional groups.
Wirkmechanismus
The mechanism of action of 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can participate in hydrogen bonding and other interactions. The silyl group can be hydrolyzed to release the active compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane include:
2-[(4-Methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the fluorine atom.
2-[(5-Fluoro-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the methyl group.
2-[(5-Fluoro-4-methyl-phenoxy)methoxy]ethyl-trimethyl-silane: Lacks the nitro group.
Eigenschaften
Molekularformel |
C13H20FNO4Si |
|---|---|
Molekulargewicht |
301.39 g/mol |
IUPAC-Name |
2-[(5-fluoro-4-methyl-2-nitrophenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H20FNO4Si/c1-10-7-12(15(16)17)13(8-11(10)14)19-9-18-5-6-20(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
YMJWZUKALPUYTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)OCOCC[Si](C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)


![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid](/img/structure/B13896367.png)

![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)

![Ethyl 2-[4-(5-chloropyrimidin-2-yl)sulfanylphenoxy]propanoate](/img/structure/B13896390.png)
![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)

![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)


